molecular formula C20H16N6O2 B2852046 5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol CAS No. 902014-53-3

5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

Cat. No.: B2852046
CAS No.: 902014-53-3
M. Wt: 372.388
InChI Key: DLFGPXNSDYMHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexaazatricyclo[dodeca-pentaene] family, characterized by a fused polycyclic framework with six nitrogen atoms. Its structure includes a tricyclic core (7.3.0.0²,⁶) with a 2-methylphenyl substituent at position 10 and a 5-methoxy-2-phenol group at position 2. The phenol moiety enhances solubility via hydrogen bonding, while the methyl group contributes to steric bulk and lipophilicity .

Properties

IUPAC Name

5-methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-12-5-3-4-6-16(12)26-18-15(10-22-26)20-24-23-19(25(20)11-21-18)14-8-7-13(28-2)9-17(14)27/h3-11,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFGPXNSDYMHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene

  • Structural Differences: The 4-methoxyphenyl and phenyl groups replace the target compound’s 2-methylphenyl and 5-methoxy-2-phenol.
  • The para-methoxy group may enhance electron-donating effects compared to the ortho-methyl group .
  • Crystallography : Single-crystal X-ray studies (R factor = 0.041) confirm planar tricyclic cores but show distinct packing due to substituent variations .

2.1.2. 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-pentaen-4-yl)phenol

  • Structural Differences : Replaces three nitrogen atoms with sulfur and introduces a tetracyclic system.
  • Impact: Sulfur increases lipophilicity and may alter metabolic stability. The phenol group remains, suggesting similar solubility profiles .

3-Chloro-1-{4-[8-(2-hydroxy-4-methylphenyl)-...-pentaazatricyclo[7.3.0.0³,⁷]dodeca-tetraen-2-yl]phenyl}azetidin-2-one

  • Structural Differences: A pentazatricyclo core with a chloro-azetidinone side chain.
  • Chlorine adds electronegativity, influencing binding interactions .
Physicochemical and Spectral Properties
Compound Name Molecular Formula Key Substituents λmax (UV-Vis) IR (cm⁻¹)
Target Compound C₂₄H₂₀N₆O₂ 2-Methylphenyl, 5-methoxy-phenol 270 nm 3400 (-OH), 1650 (C=N)
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene C₂₃H₁₈N₆O 4-Methoxyphenyl, phenyl 260 nm 1680 (C=N)
4-(10-Thia-3,5,6,8-tetrazatetracyclo...)phenol C₁₅H₁₂N₄OS Phenol, sulfur heteroatoms 290 nm 3350 (-OH), 1580 (C-S)
3-Chloro-1-{4-[8-(2-hydroxy-4-methylphenyl)...}azetidin-2-one C₃₄H₂₈ClN₅O₂ Chloro-azetidinone, hydroxy 265 nm 1750 (C=O), 3400 (-OH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.